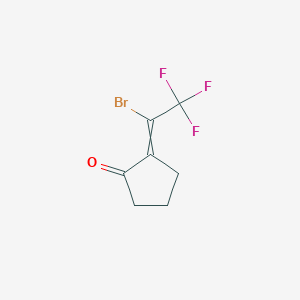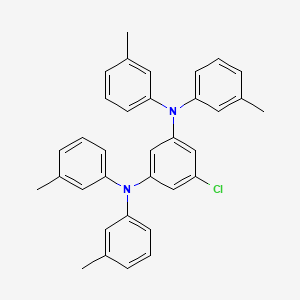
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine: is a complex organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . This compound is characterized by the presence of a chlorine atom and multiple phenyl groups attached to a benzene diamine core. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps :
Starting Materials: The synthesis begins with 1,3-benzenediamine and 3-methylphenyl derivatives.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(4-methylphenyl)benzene-1,3-diamine
Uniqueness
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to similar compounds.
Propriétés
Numéro CAS |
142017-30-9 |
|---|---|
Formule moléculaire |
C34H31ClN2 |
Poids moléculaire |
503.1 g/mol |
Nom IUPAC |
5-chloro-1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H31ClN2/c1-24-9-5-13-29(17-24)36(30-14-6-10-25(2)18-30)33-21-28(35)22-34(23-33)37(31-15-7-11-26(3)19-31)32-16-8-12-27(4)20-32/h5-23H,1-4H3 |
Clé InChI |
NYAOEIVEQLVKLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CC(=C3)Cl)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



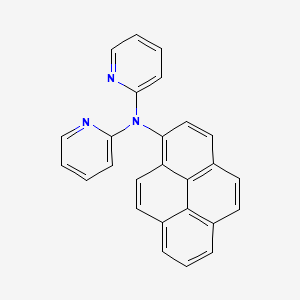
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)



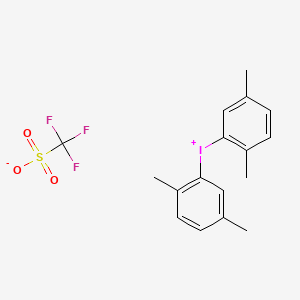
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
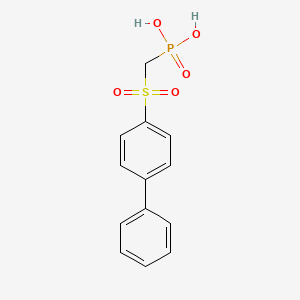
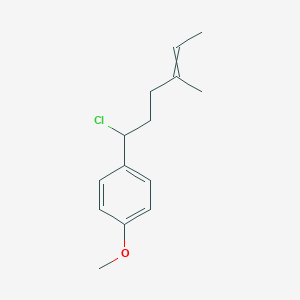
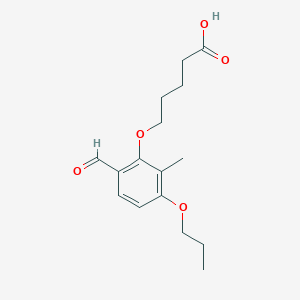
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
